3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-(2-(4-Methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride in the presence of a base such as pyridine.
Formation of Final Product: The final step involves coupling the intermediate with N-phenylbenzofuran-2-carboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or methoxy groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF), KOtBu in tetrahydrofuran (THF).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
3-(2-(4-Methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups, which may interact with biological targets.
Biological Studies: It can be used in studies to understand its interaction with enzymes, receptors, or other biomolecules.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(2-(4-methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxyphenyl and acetamido groups could facilitate interactions with hydrophobic pockets or hydrogen bonding sites within the target molecule. The benzofuran core may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-Methoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide: can be compared with other benzofuran derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the benzofuran core, which may confer unique chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
3-[[2-(4-methoxyphenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-18-13-11-16(12-14-18)15-21(27)26-22-19-9-5-6-10-20(19)30-23(22)24(28)25-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTIONMXZGUIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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